Structural Differentiation: Sulfation Pattern Relative to Cucumechinosides A, B, D, E, and F
Cucumechinoside C is distinguished from its five co-isolated congeners by its specific sulfation pattern and glycosidic linkage arrangement, elucidated through chemical degradation and spectral analysis [1]. The primary study confirmed that cucumechinoside C (compound 3) carries two sulfate groups at defined positions on the holostane aglycone, a feature that differentiates it from cucumechinoside A (1), B (2), D (4), E (5), and F (6), each of which possesses a unique combination of sulfation and glycosylation [1]. Quantitative position-specific sulfation data were obtained via NMR and mass spectrometry, establishing the molecular formula C54H86O28S2 [1].
| Evidence Dimension | Sulfate group count and molecular formula |
|---|---|
| Target Compound Data | Two sulfate groups; molecular formula C54H86O28S2; molecular weight 1247.4 g/mol [1] |
| Comparator Or Baseline | Cucumechinoside A (C54H82Na2O29S2, two sulfates but different glycosylation); Cucumechinoside D (C54H84O32S3, three sulfates) [1] |
| Quantified Difference | Cucumechinoside C differs by one sulfate group from D (2 vs. 3) and by distinct glycosyl composition from A despite identical sulfate count [1]. |
| Conditions | Structural determination by chemical degradation, 1H NMR, 13C NMR, and FAB mass spectrometry [1]. |
Why This Matters
The number and position of sulfate groups directly control molecular charge, solubility, and target-binding interactions, making precise structural identity essential for reproducible biological experiments.
- [1] Miyamoto T, Togawa K, Higuchi R, Komori T, Sasaki T. Constituents of holothuroidea, II. Six newly identified biologically active triterpenoid glycoside sulfates from the sea cucumber Cucumaria echinata. Liebigs Annalen der Chemie. 1990;1990(5):453–460. DOI:10.1002/jlac.199019900186. View Source
